Tiratricol
Overview
Description
Tiratricol, also known as triiodothyroacetic acid, is a thyroid hormone analogue. It is a metabolite of the thyroid hormones triiodothyronine (T3) and thyroxine (T4). This compound is present in the normal organism in low concentrations and has been used in the management of thyroid hormone resistance syndrome and as an adjunct therapy for thyroid cancer .
Mechanism of Action
Target of Action
Tiratricol, also known as TRIAC or triiodothyroacetic acid, is a thyroid hormone analogue . Its primary target is the thyroid hormone receptor beta . This receptor plays a crucial role in mediating the effects of thyroid hormones, which regulate metabolism, growth, and development .
Mode of Action
This compound interacts with its target, the thyroid hormone receptor beta, to exert its effects . As a metabolite of T3 and T4 thyroid hormones, it has thyroid hormone activity . This interaction results in changes in the metabolic processes regulated by these hormones .
Biochemical Pathways
Given its role as a thyroid hormone analogue, it likely impacts pathways related to metabolism, growth, and development . These effects are mediated through its interaction with the thyroid hormone receptor beta .
Pharmacokinetics
It is known that it undergoeshepatic glucuronidation , a common pathway for drug metabolism . This process can impact the bioavailability of this compound. The compound is excreted via the biliary route .
Result of Action
This compound has been used in trials studying the treatment of Allan-Herndon-Dudley Syndrome . It is indicated in the management of thyroid hormone resistance syndrome and is used, in combination with levothyroxine, to suppress thyroid-stimulating hormone production in patients with thyroid cancer . It has also shown some effectiveness in reducing the atrophy caused when using corticosteroids .
Biochemical Analysis
Biochemical Properties
Tiratricol interacts with the thyroid hormone receptor beta . As a thyroid hormone analogue, it plays a role in various biochemical reactions, particularly those related to metabolism and energy production .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been used in trials studying the treatment of Allan-Herndon-Dudley Syndrome, a condition characterized by severe intellectual and motor disability .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the thyroid hormone receptor beta . This interaction can lead to changes in gene expression, enzyme inhibition or activation, and other effects at the molecular level .
Metabolic Pathways
This compound is involved in the thyroid hormone metabolic pathway . It interacts with enzymes and cofactors in this pathway, and can influence metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tiratricol involves the iodination of phenolic compounds. The process typically starts with the iodination of 3,5-diiodophenol, followed by the formation of an ether linkage with 4-hydroxy-3-iodophenylacetic acid. The reaction conditions often require the use of iodine and a suitable oxidizing agent to facilitate the iodination process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is often purified using high-performance liquid chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Tiratricol undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various iodinated derivatives.
Reduction: Reduction reactions can remove iodine atoms from the molecule.
Substitution: Halogen substitution reactions can replace iodine atoms with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Halogen exchange reactions often use reagents like sodium iodide or potassium fluoride.
Major Products
The major products formed from these reactions include various iodinated and deiodinated derivatives of this compound, which can have different biological activities .
Scientific Research Applications
Tiratricol has several scientific research applications:
Chemistry: Used as a model compound to study the effects of iodination on phenolic compounds.
Biology: Investigated for its role in thyroid hormone metabolism and regulation.
Medicine: Used in the treatment of thyroid hormone resistance syndrome and as an adjunct therapy for thyroid cancer. .
Industry: Employed in the development of thyroid hormone analogues for therapeutic use.
Comparison with Similar Compounds
Similar Compounds
- Triiodothyronine (T3)
- Thyroxine (T4)
- Levothyroxine
Comparison
Tiratricol is unique in its ability to bind selectively to thyroid hormone receptor beta, which gives it distinct therapeutic advantages. Unlike triiodothyronine and thyroxine, this compound has been shown to have a more pronounced effect on lipid metabolism and less impact on cardiovascular function. This makes it a valuable compound for specific therapeutic applications, such as managing thyroid hormone resistance syndrome and as an adjunct therapy for thyroid cancer .
Properties
IUPAC Name |
2-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9I3O4/c15-9-6-8(1-2-12(9)18)21-14-10(16)3-7(4-11(14)17)5-13(19)20/h1-4,6,18H,5H2,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOWZUVNAGUAEQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(=O)O)I)I)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9I3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
1477-04-9 (hydrochloride salt) | |
Record name | Tiratricol [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051241 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2045232 | |
Record name | Tiratricol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2045232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
621.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51-24-1 | |
Record name | Triac | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51-24-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tiratricol [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051241 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tiratricol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03604 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tiratricol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759294 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Tiratricol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2045232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tiratricol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.079 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TIRATRICOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29OQ9EU4R1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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